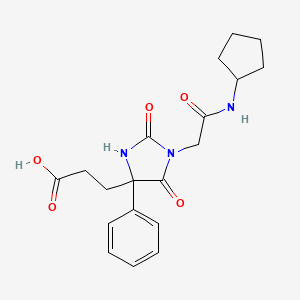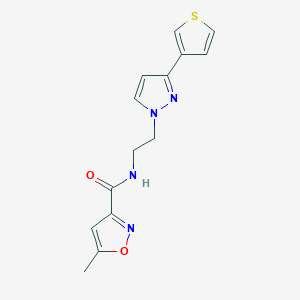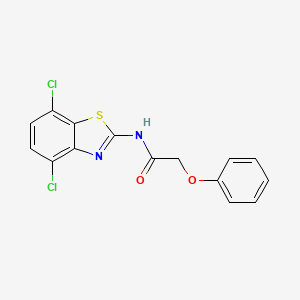
3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of α-amino acid, which are the building blocks of proteins . It contains a cyclopentylamino group, a propanoic acid group, and an imidazolidinone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentylamino and imidazolidinone groups suggests that this compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) in the cyclopentylamino group and the carboxyl group (-COOH) in the propanoic acid group are both reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxyl and amino groups could affect the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Forscher haben das antimikrobielle Potenzial von 3-Aminopropansäure untersucht. Modifikationen seiner Struktur, wie z. B. die Einführung eines Hydrazone-Fragments, können seine antibakterielle und antifungale Aktivität verbessern . Die Untersuchung seiner Wirksamkeit gegen spezifische Krankheitserreger könnte zu neuen therapeutischen Wirkstoffen führen.
Thermische Eigenschaften und Stabilität
Das Verständnis des thermischen Verhaltens von 3-Aminopropansäure ist für verschiedene Anwendungen unerlässlich. Differential Scanning Calorimetry (DSC)-Studien zeigen seine thermischen Übergänge, einschließlich Dehydration, Freisetzung von Koordinationswasser und Deligation von Carnosin. Diese Erkenntnisse sind wertvoll für pharmazeutische Formulierungen und Materialdesign .
Chiraler Pool für asymmetrische Synthese
Die Chiralität von 3-Aminopropansäure macht es zu einem wertvollen chiralen Pool-Reagenz. Durch die Verwendung seiner Enantiomere können Chemiker durch asymmetrische Synthese diverse chirale Verbindungen erhalten. Dieser Ansatz ist besonders relevant in der pharmazeutischen und agrochemischen Forschung.
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften von 3-Aminopropansäure Anwendungen in der Neurochemie, antimikrobiellen Forschung, Koordinationschemie, thermischen Analyse, Arzneimittelentwicklung und asymmetrischen Synthese finden. Seine Vielseitigkeit inspiriert weiterhin wissenschaftliche Untersuchungen in verschiedenen Disziplinen . Wenn Sie weitere Details zu einer bestimmten Anwendung wünschen, fragen Sie uns gerne!
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-15(20-14-8-4-5-9-14)12-22-17(26)19(21-18(22)27,11-10-16(24)25)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,20,23)(H,21,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKVQSENVTCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)

amine](/img/structure/B2420120.png)

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)


![N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2420132.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2420136.png)
![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)
